molecular formula C11H15NO2 B1278274 3-[2-(Dimethylamino)ethoxy]benzaldehyde CAS No. 81068-25-9

3-[2-(Dimethylamino)ethoxy]benzaldehyde

Cat. No. B1278274
CAS RN: 81068-25-9
M. Wt: 193.24 g/mol
InChI Key: QNVOGNNUHYBUHI-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “3-[2-(Dimethylamino)ethoxy]benzaldehyde” were not found, it’s worth noting that the synthesis of similar molecules often involves metal-catalyzed reactions . These reactions play a crucial role in the synthesis of antidepressant molecules, which may share structural motifs with our compound .


Molecular Structure Analysis

The molecular structure of “3-[2-(Dimethylamino)ethoxy]benzaldehyde” consists of a benzene ring with an aldehyde group (C=O) and a 2-(dimethylamino)ethoxy group attached to it . The empirical formula is C11H15NO2, and the molecular weight is 193.24 .


Physical And Chemical Properties Analysis

“3-[2-(Dimethylamino)ethoxy]benzaldehyde” is a solid compound . The empirical formula is C11H15NO2, and the molecular weight is 193.24 .

Scientific Research Applications

  • Chemical Synthesis and Molecular Structures :

    • Iminium salts can be synthesized using 4-(Dimethylamino)benzaldehyde, exhibiting selective alkylation and prone to hydrolysis. This has implications for chemical synthesis and structural analysis (Froschauer et al., 2013).
    • Novel vanillin-chalcones and pyrazole derivatives synthesized from 4-(2-(dimethylamino)ethoxy)-3-methoxy-benzaldehyde have shown promising antifungal properties (Illicachi et al., 2017).
    • The synthesis of various benzaldehyde derivatives, including 4-(Dimethylamino)benzaldehyde, has been explored for potential applications in organic chemistry and material science (Huang, 2009).
  • Catalysis and Asymmetric Synthesis :

    • 4-(Dimethylamino)benzaldehyde has been used in catalytic processes to synthesize specific compounds, indicating its role in facilitating chemical reactions (Qiu-jin, 2010).
    • In the context of asymmetric synthesis, this compound has been utilized to understand the mechanisms of enantioselectivity and reaction rates in organic synthesis (Yamakawa & Noyori, 1999).
  • Photophysical Studies and Charge Transfer Reactions :

    • The photophysical behavior of related compounds has been studied, revealing insights into charge transfer reactions and molecular interactions, which are crucial in the field of photochemistry (Samanta et al., 2010).
  • Corrosion Inhibition :

    • Derivatives of 4-(Dimethylamino)benzaldehyde have been investigated as corrosion inhibitors, displaying high efficiency and revealing the compound's potential in material protection and industrial applications (Singh et al., 2016).
  • Synthesis of Antioxidants and Pharmacological Agents :

    • Synthesis of novel antioxidants and investigation of their properties have been conducted using related compounds, indicating potential applications in pharmaceuticals and health sciences (Wijtmans et al., 2004).
  • Antibacterial Properties :

    • Schiff base compounds synthesized from 4-(dimethylamino)benzaldehyde have demonstrated significant antibacterial activity, suggesting their use in developing new antimicrobial agents (Al-Rufaie, 2017).

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed and may cause respiratory irritation . It should not be released into the environment .

properties

IUPAC Name

3-[2-(dimethylamino)ethoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-12(2)6-7-14-11-5-3-4-10(8-11)9-13/h3-5,8-9H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVOGNNUHYBUHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50445341
Record name 3-[2-(dimethylamino)ethoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(Dimethylamino)ethoxy]benzaldehyde

CAS RN

81068-25-9
Record name 3-[2-(dimethylamino)ethoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[2-(Dimethylamino)ethoxy]benzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a mixture of 3-hydroxybenzaldehyde (5.44 g, 44.55 mmol), K2CO3 (13.6 g) and DMF (50 ml) was added in portions 2-dimethylaminoethylchloride hydrochloride (7.1 g). The reaction mixture was stirred at room temperature overnight, filtered and the filtrate was stripped. The residue was diluted with 1N HCl (300 ml), and extracted with ether, and the ether layer was dried over MgSO4 and stripped. The acidic aqueous layer was cooled and then treated with 8N NaOH till basic, then it was extracted with ether (3×150 ml). The ether layers were combined, dried over MgSO4, filtered and stripped to afford, as an oily liquid, 1.43 g of 3-[2-(dimethylamino)ethoxy]benzaldehyde.
Quantity
5.44 g
Type
reactant
Reaction Step One
Name
Quantity
13.6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a mixture of 3-hydroxybenzaldehyde (5.44 g, 44.55 mmol), K2 CO3 (13.6 g) and DMF (50 ml) was added in portions 2-dimethylaminoethylchloride hydrochloride (7.1 g). The reaction mixture was stirred at room temperature overnight, filtered and the filtrate was stripped. The residue was diluted with 1N HCl (300 ml), and extracted with ether, and the ether layer was dried over MgSO4 and stripped. The acidic aqueous layer was cooled and then treated with 8N NaOH till basic, then it was extracted with ether (3×150 ml). The ether layers were combined, dried over MgSO4, filtered and stripped to afford, as an oily liquid, 1.43 g of 3-[2-(dimethylamino)ethoxy]benzaldehyde.
Quantity
5.44 g
Type
reactant
Reaction Step One
[Compound]
Name
CO3
Quantity
13.6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Sakaguchi, H NISHINO, N OGAWA… - Chemical and …, 1992 - jstage.jst.go.jp
Nobel N-[[2-(dialkylamino) ethoxy] benzyl] benzamide derivatives (II-1-51), derived form the structural modification of metoclopramide (i), were synthesized and examined for their …
Number of citations: 15 www.jstage.jst.go.jp

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